![molecular formula C15H17NO3 B123344 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 153865-29-3](/img/structure/B123344.png)
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
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Overview
Description
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] is a complex organic compound with a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol . This compound features a spiro structure, which is characterized by a unique arrangement where two rings are connected through a single atom. The presence of a methoxy group and a dioxolane ring further adds to its structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a carbazole derivative with a dioxolane moiety under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the carbazole ring .
Scientific Research Applications
6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and dioxolane ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Hydroxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.
Uniqueness
The presence of the methoxy group in 6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] imparts unique chemical and biological properties, making it distinct from its analogs. This functional group enhances its reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
6-methoxyspiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-10-2-3-13-11(8-10)12-9-15(18-6-7-19-15)5-4-14(12)16-13/h2-3,8,16H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOMKTWEBJVRTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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